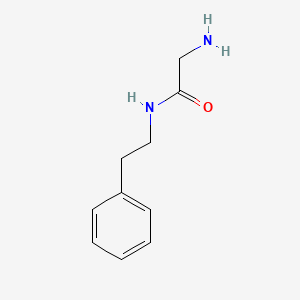
2-amino-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols . The synthesized compounds were examined for their anti-inflammatory activity and analgesic activity .Molecular Structure Analysis
The molecular formula of 2-amino-N-(2-phenylethyl)acetamide is C10H14N2O. Its molecular weight is 178.235.Chemical Reactions Analysis
The compound can undergo hydrolysis, converting to corresponding phenoxy acid . This on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished another compound .Physical And Chemical Properties Analysis
The compound is a solid . Its melting point ranges from 51.0 to 55.0 °C . The compound is white to light yellow in color and appears as a powder or crystal .Scientific Research Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research on derivatives of 2-amino-N-(2-phenylethyl)acetamide has shown potential in the development of therapeutic agents with anticancer, anti-inflammatory, and analgesic properties. A study highlighted the synthesis of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which demonstrated notable activity against breast cancer and neuroblastoma cells. Among these compounds, one specifically exhibited significant anticancer, anti-inflammatory, and analgesic activities, suggesting its potential as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).
Chemoselective Acetylation in Drug Synthesis
Another study explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs. This process used Novozym 435 as a catalyst and identified vinyl acetate as the most effective acyl donor, providing insights into efficient and kinetically controlled synthesis methods for pharmaceutical compounds (Magadum & Yadav, 2018).
Anticonvulsant Properties
Research into the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed insights into their potential anticonvulsant activities. The study compared these compounds with phenytoin, a well-known anticonvulsant, identifying key molecular features that might contribute to their anticonvulsant effects (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Infrared Spectroscopy in Chemical Analysis
Infrared spectroscopy studies of hydrated N-(2-phenylethyl)acetamide clusters have provided valuable insights into molecular interactions, particularly the hydrogen bonding dynamics in these clusters. Such studies are crucial in understanding the chemical behavior of similar compounds in various environments, including biological systems (Sakota, Harada, & Sekiya, 2013).
Fluorescent Probing in Environmental Analysis
The use of derivatives of 2-amino-N-(2-phenylethyl)acetamide as fluorescent probes for detecting carbonyl compounds in environmental water samples showcases another application. These probes have demonstrated high sensitivity and specificity, making them useful tools in environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).
Synthesis in Antimalarial Research
A study on the synthesis and antimalarial activity of certain acetamides, including those related to 2-amino-N-(2-phenylethyl)acetamide, showed that these compounds could be potential candidates for antimalarial drugs. The research also involved structure-activity relationship studies, which are crucial in drug discovery and development (Werbel et al., 1986).
Metabolism and Pharmacokinetics
In pharmacological research, studying the metabolism and excretion of compounds like 2-amino-N-(2-phenylethyl)acetamide is vital. For example, research on mirabegron, a β3-adrenoceptor agonist, which includes this compound, provided valuable data on its absorption, metabolism, and excretion in humans (Takusagawa et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 2-amino-N-(2-phenylethyl)acetamide are the breakpoint cluster Abl (Bcr-Abl) and histone deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in the regulation of gene expression .
Mode of Action
2-amino-N-(2-phenylethyl)acetamide interacts with its targets by inhibiting their activity. It shows inhibitory activity against both Bcr-Abl and HDAC1 . This dual inhibitory activity makes it a potential candidate for cancer drug development .
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC by 2-amino-N-(2-phenylethyl)acetamide affects multiple biochemical pathways. The inhibition of Bcr-Abl can disrupt the proliferation of leukemia cells, while the inhibition of HDAC can lead to changes in gene expression . These changes can have downstream effects on cell growth and differentiation .
Result of Action
The molecular and cellular effects of 2-amino-N-(2-phenylethyl)acetamide’s action are primarily its antiproliferative activities against certain cancer cell lines. For instance, it has shown potent antiproliferative activities against the human leukemia cell line K562 and the prostate cancer cell line DU145 .
properties
IUPAC Name |
2-amino-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTLMPMRTWNYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-phenylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

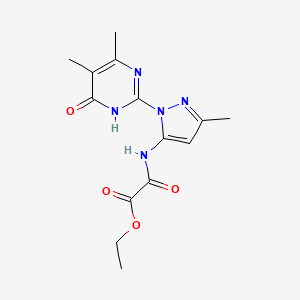
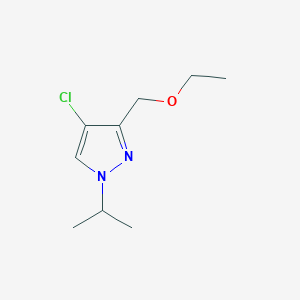


![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2628618.png)
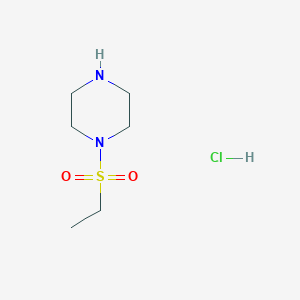
![1,3,8,8-tetramethyl-5-(3-phenoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2628620.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2628627.png)

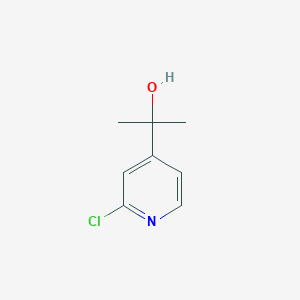
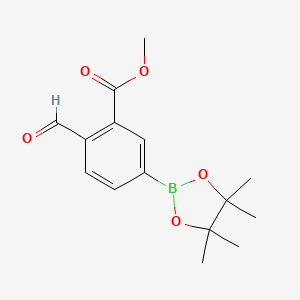
![(2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2628634.png)

